The table below summarizes the fundamental identifying information and measured physical characteristics of n-octyl caprylate.
| Property Type | Detail |
|---|---|
| CAS Number | 2306-88-9 [1] |
| EC/ EINECS Number | 218-980-5 [1] |
| Molecular Formula | C16H32O2 [1] [2] |
| Systematic Name | Octyl octanoate [1] [2] |
| Other Common Names | Octyl caprylate; Caprylyl caprylate [1] [2] |
| Molecular Weight | 256.43 g/mol [1] [2] |
| Physical Form | Colorless clear liquid [1] |
| Boiling Point | 306 - 307 °C @ 760 mmHg [1] |
| Melting Point | -18 to -17 °C [1] |
| Refractive Index | 1.435 @ 20 °C [1] |
| Specific Gravity | 0.859 @ 25 °C [1] |
| LogP (Estimated) | 6.90 (est) [1] / 6.50 (est) [1] |
| Water Solubility | 0.06006 mg/L @ 25 °C (est) [1] |
| Vapor Pressure | 0.001 mmHg @ 25 °C (est) [1] |
Safety data indicates n-octyl caprylate is well-tolerated with low toxicity, supported by the following experimental findings:
| Test/Category | Finding/Result |
|---|---|
| Skin Irritation | Non- to mildly irritating in rabbit tests at use concentrations [3]. |
| Ocular Irritation | Minimal to mild irritation from products containing 7.5-12.7%; no irritation from 100% trade compound or 10% in corn oil in rabbits [3]. |
| Skin Sensitization | Nonsensitizing in clinical tests [3]. |
| Mutagenicity (Ames Test) | Non-mutagenic, with or without metabolic (S-9) activation [3]. |
| In Vivo Genotoxicity | Did not produce a significant increase in micronucleated cells in a mouse study [3]. |
| Clinical Single-Insu<120D7>lt Patch Test | Nonirritating to mildly irritating at use concentrations [3]. |
| Clinical Cumulative Irritation Study | Caused mild irritation [3]. |
For your own experimental design, here are key methodologies from the literature.
A study on the closely related ester Octyldodecyl Stearoyl Stearate provides a methodology for assessing skin permeation [3]:
The safety assessment references several in vivo tests using rabbits (Draize test) [3]:
A standard Ames test was conducted to assess mutagenic potential [3]:
n-Octyl caprylate primarily functions as a skin-conditioning agent and emollient [3] [4]. Its properties are valuable in:
The following diagram illustrates the conceptual pathway for how n-octyl caprylate and similar esters may enhance skin permeation in transdermal drug delivery.
The following table consolidates key technical data for octyl octanoate from the search results, which is fundamental for laboratory handling and formulation work.
| Property | Value | Source / Notes |
|---|---|---|
| Chemical Formula | C16H32O2 | [1] [2] [3] |
| Molecular Weight | 256.42 g/mol | [1] [3] |
| Physical Form | Colourless liquid | [1] |
| Solubility in Alcohol | Soluble | Reported as "soluble in alcohol" [1] [4]. Specific concentrations or alcohol types not detailed. |
| Solubility in Water | Insoluble [1]; 0.06 mg/L at 25°C (est.) [2] [4] | Highlights highly lipophilic nature. |
| Boiling Point | 306-307 °C @ 760 mm Hg | [1] [2] [4] |
| Melting Point | ~ -18 °C | [1] [2] [4] |
| Specific Gravity | ~0.855 - 0.859 | [1] [4] |
| Log P (o/w) | ~6.5 - 6.9 (est.) | [2] [3] [4] Confirms high lipophilicity. |
| Odor Description | Faint, green tea; coconut, oily, fruity | [1] [4] |
For your experimental planning, here is relevant context on its formation and synthesis:
The diagram below illustrates this catalyst-dependent reaction pathway.
Schematic of the catalyst-dependent oxidation of 1-octanol. The choice of catalyst (Au/NiO vs. Au/CeO₂) determines whether the major product is octanoic acid or this compound [5].
Octyl octanoate is an ester formed from caprylic acid (octanoic acid) and 1-octanol [1] [2]. Its primary organoleptic characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Odor Type | Fruity [3] |
| Odor Description | Coconut, oily, fruity (at 100% concentration) [3] |
| Flavor Profile | Fruit [4] |
| Physical State | Colorless clear liquid [3] |
| CAS Number | 2306-88-9 [3] [4] |
| FEMA Number | 2811 [3] [4] |
This compound is approved for use as a synthetic flavoring substance. The table below outlines its maximized usage levels in various food categories as established by the FEMA Expert Panel [3].
| Food Category | Average Usual PPM | Average Maximum PPM |
|---|---|---|
| Baked Goods | 0.50000 | 2.00000 |
| Nonalcoholic Beverages | 0.50000 | 1.00000 |
| Alcoholic Beverages | - | - |
| Breakfast Cereal | - | - |
| Cheese | - | - |
| Chewing Gum | - | - |
| Condiments / Relishes | - | - |
While the provided search results do not contain detailed, step-by-step laboratory protocols for synthesizing or analyzing this compound, they do highlight its functional roles and evidence of its effects from applied research.
The following diagram illustrates the general workflow for characterizing this compound in a product development context, based on its common applications.
Workflow for this compound application development and testing.
For scientists developing new formulations, here are some critical points to consider:
| Property | Details |
|---|---|
| CAS Registry Number | 2306-88-9 [1] [2] [3] |
| FEMA Number | 2811 [1] [2] [3] |
| JECFA Number | 177 [1] [3] [4] |
| Molecular Formula | C₁₆H₃₂O₂ [2] [5] [6] |
| Molecular Weight | 256.42 g/mol [5] [6] |
| Chemical Class | Fatty alcohol ester [7] |
| Organoleptic & Physical Properties | Value |
|---|---|
| Odor Description | Faint, fatty, green tea-like; coconut, oily, fruity [2] [5] [6] |
| Taste Description | Oily, fruity, sweet, mildly green [5] [6] |
| Physical State | Colorless clear liquid [2] [8] |
| Boiling Point | 306 - 307 °C @ 760 mmHg [2] [8] [5] |
| Melting Point | -18 °C to -17 °C [2] [8] [5] |
| Refractive Index | 1.435 @ 20 °C [2] [8] [6] |
| Specific Gravity | 0.859 @ 25 °C [2] [8] [6] |
| Flash Point | 283 °F (139.4 °C) [2] [8] [6] |
| LogP (o/w) | ~7.09 [8] [6] |
| Water Solubility | Practically insoluble (~0.06 mg/L @ 25°C) [2] [6] |
| Solubility in Alcohol | Soluble [2] [8] |
Octyl octanoate is approved for use as a flavoring agent or adjuvant in food [3]. Key regulatory and safety evaluations include:
The search results cite two primary methods for the synthesis of this compound:
Diagram 1: The esterification reaction for synthesizing this compound.
Method 1: Acid-Catalyzed Esterification
Method 2: Vapor-Phase Hydrogenation
The synthesized compound can be identified by its specific physical properties, which should match the values listed in the technical data table above (e.g., Refractive Index, Specific Gravity) [2] [8].
While this compound is well-established in food and fragrance, one study highlights its role in green chemistry and process optimization. Research into microwave-assisted synthesis demonstrates a focus on improving the efficiency and environmental footprint of its production [5].
| Property | Value |
|---|---|
| CAS Registry Number | 2306-88-9 [1] [2] [3] |
| Molecular Formula | C₁₆H₃₂O₂ [1] [2] [3] |
| Average Molecular Weight | 256.424 g/mol [1] [2] |
| Physical State | Colorless clear liquid [1] [4] |
| Odor Description | Coconut, oily, fruity [1] [4] |
| Melting Point | -18.0 °C to -17.0 °C [1] [2] |
| Boiling Point | 306.0 °C to 307.0 °C @ 760 mmHg [1] [2] |
| Flash Point | 139.4 °C (283.0 °F) [1] [4] |
| LogP (o/w) | 6.899 (estimated) [1] [2] |
| Water Solubility | 0.060 mg/L @ 25 °C (estimated) [1] [2] |
| Specific Gravity | 0.859 @ 25 °C [1] [4] |
| Refractive Index | 1.435 @ 20 °C [1] [4] |
| Use Level in Fragrance | Up to 6.0% [1] |
| Regulatory Status | FEMA 2811 (Flavor & Extract Manufacturers Association) [1] [2] |
This enzymatic method provides a selective and efficient alternative to traditional chemical synthesis [5].
| Protocol Step | Detailed Description |
|---|---|
| Biocatalyst Screening & Prep | Lipase from Rhizopus arrhizus, applied as lipase-bearing dead mycelia (LBDM), showed highest activity. The mycelia itself acts as the immobilization support [5]. |
| Reaction Setup | Incubate 250 I.U. of LBDM biocatalyst with 850 mM octanoic acid (acyl donor) and 750 mM octanol (substrate) in n-hexane [5]. |
| Optimized Conditions | Temperature: 35°C; Moisture Content: 3%; Agitation Speed: 150 RPM [5]. |
| Analysis & Quantification | Product analyzed by HPLC with a C-18 column. Mobile phase: 60:40 Methanol:Acetonitrile; Flow rate: 1.0 mL/min; Detection: λmax 210 nm. Quantification via calibration curve (2-200 ppm, R² 0.9967) [5]. |
| Activity Calculation | One acylation unit is defined as the amount of enzyme that synthesizes one micromole of octyl octanoate per minute (μmol L⁻¹ min⁻¹) under the given conditions [5]. |
A sensitive method was developed for analyzing octanoate (a hydrolysis product of this compound) enrichment in plasma using stable isotope tracers [6].
| Protocol Step | Detailed Description |
|---|---|
| Sample Derivatization | 100 μL of plasma is mixed with 200 μL of 3M acetyl chloride in isobutanol (derivatization agent) in a GC vial [6]. |
| Incubation | Samples are incubated at 90°C for 60 minutes to form the octanoate isobutyl ester [6]. |
| Extraction | After cooling, 250 μL of chloroform is added. The mixture is vortexed for 1 minute and centrifuged. The lower organic layer containing the derivative is used for analysis [6]. |
| GC-MS Analysis | Analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The less volatile isobutyl ester derivative reduces analyte loss and improves the Lower Limit of Quantification (LLOQ) to 0.43 μM [6]. |
| Calibration | A calibration curve is established using known enrichments of stable isotope-labeled octanoate to ensure precision and linearity (R² > 0.99) [6]. |
Note on Compound Distinction: 4-Octyl Itaconate (4-OI) is a distinct and pharmacologically active derivative of itaconic acid. It is not the same compound as the simple ester this compound, but is relevant due to its naming and significant research interest.
4-OI is a cell-permeable derivative of the endogenous immune metabolite itaconate. It exerts potent anti-inflammatory and anti-oxidant effects, showing therapeutic potential in models of sepsis and other inflammatory diseases [7] [8]. Its core mechanism involves alkylating cysteine residues on key proteins.
The following diagram illustrates the primary anti-inflammatory mechanisms of 4-OI in macrophages:
This compound serves as a safe fragrance agent, while its namesake, 4-octyl itaconate, is a promising therapeutic metabolite derivative. The experimental protocols for its synthesis and analysis, along with the elucidation of its multi-target anti-inflammatory mechanisms, provide a robust foundation for further scientific and drug development endeavors.
Octyl octanoate, also known as octyl caprylate, is an ester compound belonging to the class of fatty alcohol esters. [1] It is characterized by its low water solubility and high lipophilicity, making it a suitable candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). [1] This compound is of significant interest in various fields; for instance, it has been identified as the main component (30.0%) in the leaf oil of Ecballium elaterium, a plant studied for its strong allelopathic effects. [2] Furthermore, understanding the metabolic fate of its precursor, octanoate, is crucial in clinical research, particularly for investigating the metabolism of Medium-Chain Triglycerides (MCT) in patients with mitochondrial long-chain fatty acid oxidation disorders. [3] These applications demand robust, sensitive, and accurate analytical methods. The following notes and protocols provide detailed procedures for the analysis of this compound and related compounds using GC-MS, incorporating both direct analysis and a novel, highly sensitive derivatization technique for plasma samples.
A thorough understanding of the physicochemical properties of this compound is fundamental for developing an effective GC-MS method. Key properties are summarized in the table below.
Table 1: Experimental Physicochemical Properties of this compound. [1]
| Property | Value | Condition/Notes |
|---|---|---|
| Common Name | This compound | Also known as Capryl caprylate, FEMA 2811 |
| CAS Registry Number | 2306-88-9 | |
| Chemical Formula | C₁₆H₃₂O₂ | |
| Average Molecular Weight | 256.4241 g/mol | |
| Melting Point | -18.1 °C | |
| Boiling Point | 306.0 - 307.0 °C | @ 760.00 mm Hg |
| Water Solubility | 0.06 mg/L | Estimated @ 25 °C |
| LogP (Partition Coefficient) | 6.899 (est) | Indicates high lipophilicity |
| DOT Language | CCCCCCCCOC(=O)CCCCCCC |
GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds. The process involves two main stages [4]:
For this compound analysis, Single Quadrupole GC-MS operated in Full Scan mode is typically suitable for identification and library matching, while GC-MS/MS (Triple Quadrupole) operated in Selected Reaction Monitoring (SRM) mode is preferred for achieving the highest sensitivity and selectivity in quantitative applications, such as trace analysis in complex biological matrices. [4]
This protocol is adapted from phytochemical studies, such as the analysis of essential oils from Ecballium elaterium. [2]
The following diagram outlines the major steps for sample preparation and analysis.
This protocol describes a highly sensitive and specific method for analyzing octanoate enrichment in human plasma using a stable isotope tracer and derivatization with isobutanol. It is particularly useful for metabolic studies involving MCT. [3]
The sample preparation process for this sensitive method is outlined below.
The presented method has been rigorously validated, yielding the following performance characteristics. [3]
Table 2: Validation Parameters for the GC-MS Analysis of Octanoate Enrichment in Plasma. [3]
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.43 µM | |
| Linearity (R²) | > 0.99 | |
| Intraday Precision (Coefficient of Variation) | < 9.1% | |
| Interday Precision (Coefficient of Variation) | < 9.3% | |
| Key Advantage vs. Methyl Esterification | ~20x lower LLOQ, minimized contamination risk |
GC-MS is a versatile and powerful technique for the analysis of this compound. The choice of method depends on the application: direct GC-MS analysis is sufficient for identifying and quantifying the compound in essential oils or other concentrated samples, while the highly sensitive isobutylation derivatization method is essential for accurate metabolic tracer studies in plasma. The protocols detailed herein provide researchers with robust methodologies to address both scenarios effectively.
Octyl octanoate is a flavor and fragrance ester valued for its pleasant odor of green tea and mildly sweet, fruity taste, with applications in the food, pharmaceutical, and cosmetic industries [1]. Traditional chemical synthesis requires high temperatures and strong acid catalysts, which can lead to safety hazards, undesirable side products, and energy inefficiency [1]. Enzymatic synthesis using lipases offers a superior alternative, providing high selectivity, milder reaction conditions, and an environmentally friendly profile [1] [2].
This esterification reaction proceeds through a biocatalytic mechanism where lipase activates the carboxyl group of octanoic acid, facilitating nucleophilic attack by n-octanol to form this compound and water [1] [3]. The use of immobilized lipases is particularly advantageous, allowing for easy catalyst recovery and reuse [3].
Optimization is crucial for achieving high conversion yields. The table below summarizes key parameters and their optimal ranges based on experimental data.
Table 1: Key Optimization Parameters for this compound Synthesis
| Parameter | Optimal Range or Value | Impact on Reaction |
|---|---|---|
| Biocatalyst | Lipase from Rhizopus arrhizus (dead mycelia) or Candida antarctica (Novozym 435) | R. arrhizus showed the highest reported acylation activity (147 µM L⁻¹ min⁻¹) [1] [4]. |
| Temperature | 35-40 °C | Balances reaction rate and enzyme stability [1] [2]. |
| Molar Ratio (Acid:Alcohol) | ~1:1.1 (e.g., 750 mM Octanol : 850 mM Octanoic Acid) | A slight excess of the acylating agent (acid) can drive the reaction towards ester formation [1]. |
| Enzyme Loading | 250 I.U. (or ~5% w/w of substrates) | Sufficient catalyst to achieve high conversion rates [1]. |
| Agitation Speed | 150-200 RPM | Minimizes external mass transfer limitations [1] [2]. |
| Moisture Level | ~3% (in solvent-free systems) | A small amount of water is crucial for maintaining the enzyme's active conformation [1]. |
| Reaction Medium | Solvent-free system or n-hexane | Solvent-free systems increase volumetric productivity and are greener [3]. |
A significant development in optimizing solvent-free systems is the Substrate-Enzyme Relation (SER), a simple mathematical tool that correlates the mass of reagents and immobilized lipase. The SER is calculated as follows [3]:
SER = (m_alcohol - m_acid) / m_biocatalyst
where m represents mass. Studies have validated that high conversion yields (>90%) are often achieved at intermediate positive SER values, typically between 0 and 65 [3]. For mid-chain esters like this compound, an SER range of 4 to 9 has been shown to produce 96-99% conversion [3].
This protocol is adapted from methods used to evaluate lipase acylation activity [1] [5].
This protocol leverages the SER tool for efficient optimization in a greener, solvent-free medium [3].
The following diagram illustrates the logical workflow for the enzymatic synthesis and optimization of this compound.
Enzymatic synthesis is a viable and efficient method for producing this compound. Using immobilized lipases like those from Rhizopus arrhizus or Candida antarctica in optimized conditions—including temperature, molar ratio, and moisture content—enables high-yield production. The SER tool is particularly valuable for rapidly determining efficient conditions in solvent-free systems, reducing the number of experiments needed. These protocols provide researchers with a robust foundation for producing this ester in a selective, safe, and sustainable manner.
Enzymatic esterification has emerged as a sustainable alternative to conventional chemical synthesis in pharmaceutical and food industries, offering regioselective catalysis under mild conditions while avoiding the formation of toxic by-products. Among various biocatalysts, Rhizopus arrhizus lipase has demonstrated exceptional catalytic efficiency in the synthesis of octanoate esters, which are valuable compounds in fragrance, flavor, and pharmaceutical applications. These esters occur naturally in various foods including apples, bananas, grapes, and strawberries, and serve as important recruitment pheromones in certain insect species. [1] Traditional chemical synthesis of octyl octanoate requires extreme conditions (temperatures at or above 320°C) and strong acid catalysts, which jeopardize product safety and selectivity due to potential acyl migration and autoxidation issues. [1] In contrast, lipase-mediated synthesis provides excellent regioselectivity and enantioselectivity, directing reactions specifically toward desired products with minimal side reactions. [1] These Application Notes provide detailed protocols and optimization strategies for implementing R. arrhizus lipase as an efficient biocatalyst in octanoate ester synthesis, supported by comprehensive experimental data and practical methodologies for researchers and development professionals.
The initial selection of an appropriate lipase source is critical for optimizing octanoate synthesis efficiency. Screening of various lipase origins revealed significant differences in catalytic performance when applied to octanoate ester production. Rhizopus arrhizus lipase, particularly when applied as lipase-bearing dead mycelia, demonstrated superior performance compared to other microbial lipases. [1]
Table 1: Comparative Performance of Lipase Biocatalysts in Octanoate Synthesis
| Lipase Origin | Immobilization Support/Technique | Protein Load (mg/g support) | Lipolytic Activity (IU/g) | Acylation Activity (μmol L⁻¹ min⁻¹) |
|---|---|---|---|---|
| Rhizopus arrhizus | Free (no immobilization) | NA | 6950 | 0 |
| Rhizopus arrhizus | O-Propargyl dextrans | 6.8 | 248 | 35 |
| Rhizopus arrhizus | O-Pentynyl dextrans | 6.4 | 221 | 27 |
| Rhizopus arrhizus | Celite-535 | 5.6 | 212 | 2 |
| Rhizopus arrhizus | Polyethylene (adsorption + crosslinking) | 3.5 | 137 | 18 |
| Rhizopus arrhizus | Calcium alginate (gel entrapment) | 8.0 | 169 | 22 |
| Aspergillus niger | Free (no immobilization) | NA | Not reported | 0 |
| Candida rugosa | Commercial preparation | Not reported | Not reported | Not reported |
| Candida antarctica (Novozym-435) | Macroporous acrylic resin | Not reported | Not reported | Not reported |
The remarkable performance of R. arrhizus lipase is attributed to its intrinsic catalytic versatility and structural adaptability in both aqueous and non-aqueous environments. The lipase-bearing dead mycelia format provides a natural immobilization matrix that preserves enzyme conformation and facilitates interfacial activation at the substrate-enzyme boundary. [1] This configuration eliminates the need for complex immobilization procedures while maintaining excellent operational stability and reusability potential. When compared to commercial preparations such as Novozym-435 (Candida antarctica lipase B), R. arrhizus offers a cost-effective alternative without compromising catalytic efficiency, particularly valuable for large-scale industrial applications. [1]
Enzyme immobilization represents a crucial step in biocatalyst engineering, significantly influencing operational stability, reusability potential, and catalytic performance in organic synthesis environments. Various immobilization techniques and support matrices have been evaluated for R. arrhizus lipase, each offering distinct advantages for specific application requirements.
Table 2: Efficiency of Immobilization Techniques for R. arrhizus Lipase
| Immobilization Technique | Support Material | Key Characteristics | Protein Loading Efficiency | Recommended Application |
|---|---|---|---|---|
| Physical Adsorption | O-Propargyl dextrans (PgD) | Hydrophilic backbone with hydrophobic -CH₂-CCH residues; terminal acetylenic groups as H-bond donors/acceptors | High (6.8 mg/g) | Synthesis of pheromones and flavor esters |
| Physical Adsorption | O-Pentynyl dextrans (PyD) | Similar to PgD with modified hydrophobic-hydrophilic balance | High (6.4 mg/g) | Continuous flow systems |
| Physical Adsorption | Celite-535 | Inexpensive, high surface area, simple procedure | Moderate (5.6 mg/g) | Batch reactions with moderate polarity substrates |
| Covalent Binding | Polyethylene + crosslinking | Stable enzyme attachment, reduced leakage | Low to moderate (3.5 mg/g) | Systems requiring extreme operational stability |
| Gel Entrapment | Calcium alginate | Mild conditions, uniform enzyme distribution | High (8.0 mg/g) | Aqueous-organic biphasic systems |
The immobilization support profoundly affects the catalytic behavior of R. arrhizus lipase by modifying enzyme orientation, accessibility of active sites, and micro-environmental conditions. O-Propargyl dextrans (PgD) and O-pentynyl dextrans (PyD) have demonstrated exceptional compatibility with R. arrhizus lipase, primarily due to their tunable hydrophobicity that can be optimized through adjustment of the degree of substitution (DS = average number of substituted OH/glucosyl unit, max = 3). [2] The terminal acetylenic groups in these dextran derivatives act as both hydrogen bonding donors and acceptors, facilitating multiple weak cooperative interactions that enhance enzyme adsorption and stability. [2]
Solvent-free systems (SFS) represent an increasingly popular approach for enzymatic esterification, offering enhanced volumetric productivity, simplified downstream processing, and alignment with green chemistry principles. In SFS, the reaction medium consists exclusively of substrates, creating a dynamic environment where hydrophobicity increases progressively as the ester product forms. [3] The Substrate-Enzyme Relation (SER) has been developed as a simple mathematical tool to correlate the mass of reagents and immobilized lipases:
SER = (mass of alcohol - mass of acid) / mass of biocatalyst [3]
Validation across numerous solvent-free enzymatic esterifications has demonstrated that high conversions (typically >80%) are consistently associated with intermediate SER values between 0 and 65. [3] For mid-chain esters like this compound, optimal performance occurs at SER values of 4-9, achieving remarkable conversions of 96-99%. [3]
Several critical parameters must be optimized to maximize octanoate synthesis efficiency using R. arrhizus lipase:
Temperature: Optimal activity observed at 35°C, balancing reaction kinetics with enzyme stability. Higher temperatures may accelerate reaction rates but risk enzyme denaturation. [1]
Moisture Level: Carefully controlled at 3% (w/w) to maintain essential hydration shell around enzyme molecules while minimizing competing hydrolysis reactions. [1]
Agitation Speed: Moderate shaking at 150 RPM ensures adequate substrate mixing and mass transfer without causing shear-induced enzyme deactivation. [1]
Enzyme Loading: 250 I.U. per reaction system provides sufficient catalytic sites for efficient conversion without excessive mass transfer limitations. [1]
Substrate Ratio: Equimolar ratios of octanoic acid and alcohol (750 mM:750 mM) or slight alcohol excess (750 mM:850 mM) drive equilibrium toward ester formation. [1]
For short-chain acids and alcohols that exhibit stronger inhibition effects, higher SER values (20-36) are recommended, achieved through significant molar excess of alcohol to counteract inhibition while maintaining adequate enzyme hydration. [3] Conversely, long-chain substrates perform optimally at SER values close to zero, enabled by their reduced inhibition potential and the ability to implement more efficient water removal strategies. [3]
The esterification reaction catalyzed by R. arrhizus lipase follows a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate and release of the first product (water) before binding of the second substrate (alcohol). This mechanism is characterized by substrate inhibition effects from both acid and alcohol substrates, which form dead-end complexes with the enzyme, reducing catalytic efficiency at elevated concentrations. [4]
The following diagram illustrates the reaction mechanism and reaction setup for enzymatic esterification:
The kinetic behavior can be mathematically described by the following rate equation that accounts for the Ping-Pong mechanism with substrate inhibition:
[ v = \frac{V_{max} \times [A] \times [B]}{K_{m,B}[A] + K_{m,A}[B] + [A][B] + \frac{K_{m,A} \times [B]^2}{K_{i,B}} + \frac{K_{m,B} \times [A]^2}{K_{i,A}}} ]
Where (V_{max}) represents the maximum reaction rate, (K_{m,A}) and (K_{m,B}) are Michaelis constants for acid and alcohol respectively, and (K_{i,A}) and (K_{i,B}) represent inhibition constants for acid and alcohol. [4]
Principle: This protocol describes the immobilization of R. arrhizus lipase on O-propargyl dextrans (PgD) through physical adsorption, leveraging the balanced hydrophobic-hydrophilic properties of PgD to enhance enzyme stability and catalytic performance in organic media. [2]
Materials:
Procedure:
Quality Control:
Principle: This protocol describes the synthesis of this compound using immobilized R. arrhizus lipase in a solvent-free system, optimizing conversion yield through controlled reaction parameters and water removal. [1] [3]
Materials:
Procedure:
Analytical Method:
Expected Outcomes:
Octanoate esters synthesized using R. arrhizus lipase find diverse applications across multiple industries. In the food and beverage sector, these esters function as natural flavor compounds with pleasant aromas reminiscent of green tea and mildly sweet fruits. [1] The pharmaceutical industry utilizes octanoate esters as intermediate building blocks and formulation components. The global market for esters was valued at approximately $94.19 billion in 2023, with projections to reach $159.36 billion by 2033, reflecting growing demand across these sectors. [5]
R. arrhizus lipase demonstrates exceptional versatility in synthesizing various octanoate esters beyond this compound. The biocatalyst has proven highly effective in producing geranyl octanoate, a principal component of click beetle pheromone formulations used in agricultural pest management. [2] This application highlights the enzyme's ability to maintain isomeric purity in sensitive compounds where conventional chemical synthesis would result in problematic isomerization. The absolute isomeric purity achieved through lipase-catalyzed esterification ensures biological activity in pheromone applications, where isomeric impurities can significantly reduce efficacy. [2]
The implementation of R. arrhizus lipase in industrial processes offers substantial economic and environmental advantages over conventional chemical catalysts. The enzyme's high specificity reduces downstream purification costs, while its operation under mild temperature and pressure conditions decreases energy consumption. Additionally, the immobilization protocols enable multiple reusability cycles (typically 8-12 cycles with <20% activity loss), significantly reducing biocatalyst consumption per unit product. [1] These factors collectively contribute to a more sustainable manufacturing profile aligned with green chemistry principles.
Rhizopus arrhizus lipase represents a robust and efficient biocatalyst for octanoate ester synthesis, offering significant advantages over conventional chemical methods. The implementation of appropriate immobilization techniques, particularly on modified dextrans such as O-propargyl dextrans, enhances enzyme stability and catalytic performance while enabling efficient catalyst recovery and reuse. Optimization of reaction parameters using the SER mathematical tool provides a rational framework for maximizing conversion yields in solvent-free systems. The detailed protocols presented in these Application Notes provide researchers and development professionals with comprehensive methodologies for implementing R. arrhizus lipase in both laboratory and industrial settings, supporting the growing demand for sustainable biocatalytic processes in pharmaceutical, flavor, and fragrance applications.
Transesterification is a fundamental chemical process that involves the exchange of organic functional groups between an ester and an alcohol, catalyzed by either acidic or basic conditions. [1] In analytical chemistry, this reaction has been adapted as a powerful derivatization strategy to enhance the detection and quantification of fatty acids and their esters. The specific application of transesterification using isobutanol for octanoate analysis represents a significant advancement in clinical and pharmaceutical research, particularly for metabolic studies involving medium-chain triglycerides (MCTs). [2]
The principle behind this method involves the reaction of octanoate-containing compounds with isobutanol in the presence of an acid catalyst, resulting in the formation of octanoate isobutyl esters. This derivatization serves multiple purposes: it reduces the volatility of the analytes, improves their chromatographic behavior, and enhances mass spectrometric detection sensitivity. [2] From a clinical perspective, this methodology is particularly valuable for investigating the metabolic fate of MCTs in patients with disorders of mitochondrial long-chain fatty acid oxidation, who rely on medium-chain fatty acids as an alternative energy source since these compounds can passively diffuse through mitochondrial membranes without requiring specialized enzymes. [2]
The mechanistic pathway of acid-catalyzed transesterification follows the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). Initially, the carbonyl oxygen of the ester is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. Subsequently, the alcohol nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate undergoes proton transfer steps before eliminating the original alkoxy group, resulting in the new ester product. [3]
Plasma Sample Preparation:
Quality Control Preparation:
Glassware Preparation:
Reagent Preparation:
Derivatization Reaction:
Extraction and Preparation for Analysis:
The following workflow diagram illustrates the complete derivatization procedure:
Table 1: GC-MS Instrumental Parameters for Octanoate Isobutyl Ester Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Injection Mode | Split or splitless | Splitless recommended for maximum sensitivity [2] |
| Injection Volume | 1-2 μL | |
| Injection Temperature | 250°C | |
| Carrier Gas | Helium | Constant flow mode recommended |
| Column Flow Rate | 1.0 mL/min | |
| Oven Temperature Program | Initial: 60°C (hold 1 min) | Total run time ~20-30 min [4] |
| Ramp 1: 10°C/min to 180°C | ||
| Ramp 2: 5°C/min to 240°C (hold 5 min) | ||
| Transfer Line Temperature | 280°C | |
| Ion Source Temperature | 230°C | |
| Ionization Mode | Electron Impact (EI) | 70 eV [4] |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | MRM recommended for enhanced specificity [4] |
Table 2: Method Validation Parameters for Octanoate Isobutyl Ester Analysis
| Validation Parameter | Performance Value | Experimental Conditions |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.43 μM | ~20x improvement over methyl esterification [2] |
| Intra-day Precision (CV) | < 9.1% | Across calibration range [2] |
| Inter-day Precision (CV) | < 9.3% | Across calibration range [2] |
| Linearity (R²) | > 0.99 | Calibration range: 0.43 μM to 83.0 TTR% [2] |
| Extraction Efficiency | High | Direct derivatization in plasma minimizes losses [2] |
| Specificity | High | MRM mode with retention time matching [4] |
The isobutanol transesterification method presents significant advantages over conventional methyl esterification approaches:
This methodology has been successfully applied to investigate the metabolic utilization of dietary medium-chain triglycerides under different nutritional regimes. [2] Specifically, the protocol enables:
The following diagram illustrates the key decision points in method optimization and troubleshooting:
The transesterification protocol using isobutanol for octanoate derivatization represents a robust analytical method with demonstrated superiority over conventional methyl esterification approaches. Its enhanced sensitivity, reduced contamination risk, and improved reproducibility make it particularly valuable for clinical research applications involving medium-chain fatty acid metabolism. The method's validation across key performance parameters ensures reliable implementation in pharmaceutical and clinical research settings, providing researchers with a powerful tool for investigating lipid metabolism in health and disease.
| Property | Description |
|---|---|
| CAS Registry Number | 2306-88-9 [1] [2] |
| Other Common Names | Octyl Caprylate, Octyl Octylate [1] [2] |
| Regulatory Status (USA) | Approved for use as a flavoring agent under 21 CFR 172.515 [1]. |
| FEMA Number | 2811 (GRAS) [3] [1] |
| JECFA Number | 177 [3] [1] |
| Reported Flavor Profile | Fruity [3] |
| Chemical Formula | C₁₆H₃₂O₂ [2] |
| Aspect | Details |
|---|---|
| Technical Effect | Used as a flavoring agent or adjuvant [1]. |
| Reported Food Applications | Utilized in flavor preparations for confections, bakery products, dairy items, desserts, and beverages to impart a mild, fruity taste [4]. |
| Functional Properties | Acts as a flavor carrier and enhancer; valued for its chemical stability, which helps maintain flavor longevity, and good blending capability with other ingredients [4]. |
| Market Trend | Growing demand in the food & beverage sector for creating exotic and tropical fruit flavors, driven by consumer interest in novel taste experiences [5] [6] [4]. |
While specific methodologies are not detailed in the search results, the general workflow for developing and analyzing flavors with octyl octanoate involves several key stages, as illustrated below.
To operationalize this workflow, consider these general guidance points based on industry practice and the chemical properties of this compound:
This compound (CAS 2306-88-9), also known as octyl caprylate, is a fatty acid ester gaining significant attention in pharmaceutical formulations due to its unique combination of emollient properties, solvent capacity, and favorable safety profile. This ester consists of an eight-carbon chain acid (octanoic acid) esterified with an eight-carbon alcohol (octanol), creating a symmetrical molecular structure (C₁₆H₃₂O₂) with a molecular weight of 256.43 g/mol [1]. The compound presents as a colorless clear liquid with a faint fruity odor and exhibits excellent spreading characteristics and a non-greasy skin feel, making it particularly valuable for topical and transdermal delivery systems [2] [3].
The physicochemical properties of this compound make it particularly suitable for pharmaceutical applications. It has a high boiling point (306-307°C at 760 mmHg) and low vapor pressure (0.001 mmHg at 25°C), indicating good stability during processing and storage [3]. With a calculated logP of 6.52, this compound is highly lipophilic, enabling effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) [1]. This property is crucial for enhancing the bioavailability of BCS Class II and IV drugs, which represent a significant portion of modern pharmaceutical pipelines. The compound's low viscosity and excellent solvent capacity for lipophilic compounds further contribute to its utility in formulation development [4].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Chemical Formula | C₁₆H₃₂O₂ | [1] |
| Molecular Weight | 256.43 g/mol | [1] |
| Boiling Point | 306-307°C @ 760 mmHg | [3] |
| LogP | 6.52 (predicted) | [1] |
| Water Solubility | 0.06 mg/L @ 25°C | [3] |
| Refractive Index | 1.435 @ 20°C | [3] |
| Specific Gravity | 0.859 @ 25°C | [3] |
| Flash Point | 139.44°C | [3] |
Recent market analyses indicate a growing adoption of this compound in specialty pharmaceutical applications, with the market projected to grow at a CAGR of 6.4% from 2025 to 2035, reaching USD 422 million by 2035 [2]. This growth is driven by increasing demand for advanced excipients that enable formulation of challenging APIs, particularly in oncology and dermatology. The compound's regulatory acceptance - including GRAS (Generally Recognized as Safe) status for certain applications by the U.S. FDA and listing in the EU's CosIng database - further supports its pharmaceutical application [4].
This compound functions through multiple mechanisms to enhance drug delivery efficiency. As a penetration enhancer, it interacts with the stratum corneum lipids, temporarily disrupting their highly organized structure and reducing the barrier resistance to drug permeation [2]. This mechanism is particularly valuable for transdermal applications where the skin's natural barrier represents a significant challenge. For oral delivery, this compound primarily acts as a lipid solubilizer, facilitating the incorporation of lipophilic drugs into mixed micelles during digestion, thereby enhancing intestinal absorption [4]. The compound's eight-carbon chain length appears optimal for balancing solubilization capacity with minimal tissue irritation, making it superior to shorter-chain esters that may cause more irritation or longer-chain esters with reduced enhancement capability.
In nanocarrier systems, this compound serves as both a solvent and structural component. When incorporated into lipid-based nanocarriers such as nanoemulsions, solid lipid nanoparticles, or self-emulsifying drug delivery systems (SEDDS), it modifies the lipid matrix properties to control drug partitioning and release kinetics [4]. Research indicates that the symmetrical C8 chain structure provides sufficient hydrophobicity for API solubilization while maintaining appropriate fluidity for drug release. Additionally, this compound can influence the crystalline behavior of lipid matrices, potentially preventing API expulsion during storage through formation of less ordered crystal structures with higher API loading capacity.
The effective incorporation of this compound into drug delivery systems requires careful consideration of several factors. For topical formulations, the concentration typically ranges from 2-10% w/w, balancing enhancement efficacy with potential skin effects. Higher concentrations may be employed in transdermal patches where prolonged contact occurs. In oral formulations, concentrations of 5-15% are common in lipid-based systems, with the exact percentage dependent on the solubility characteristics of the API and the overall formulation composition [4]. The compatibility of this compound with other excipients is generally excellent, particularly with other lipids, oils, and organic solvents, though its interaction with hydrophilic polymers should be evaluated case by case.
Table 2: this compound Concentration Ranges by Application
| Application Type | Typical Concentration Range | Function | Compatibility Considerations |
|---|---|---|---|
| Topical Creams/Lotions | 2-5% w/w | Penetration enhancer, emollient | Compatible with most emulsifiers; enhance texture |
| Transdermal Patches | 5-10% w/w | Permeation enhancer, drug solvent | Adhesion may require adjustment; plasticizer effect |
| SEDDS for Oral Delivery | 10-15% w/w | Oil phase, solubilizer | Synergistic with medium-chain lipids; drug loading capacity |
| Lipid Nanoparticles | 3-8% w/w | Liquid lipid, crystal modulator | Impacts solid lipid matrix; controls release profile |
| Micellar Systems | 1-5% w/w | Solubilization enhancer | Combined with surfactants; critical micelle concentration effects |
The selection of complementary excipients is crucial for optimizing this compound-containing formulations. For topical applications, combination with emulsifying agents such as polysorbates or lecithin is common to stabilize the delivery system. For oral formulations, this compound is frequently combined with surfactants (e.g., Cremophor EL, Tween 80) and cosolvents (e.g., ethanol, PEG) in self-emulsifying systems to promote rapid dispersion and absorption [4]. The chemical stability of this compound is generally good, but like other esters, it may be susceptible to hydrolysis under extreme pH conditions, requiring pH adjustment or protective packaging in some formulations.
This protocol describes the solvent-free enzymatic synthesis of this compound using immobilized lipases, providing an environmentally friendly approach with high purity suitable for pharmaceutical applications [5] [6].
Materials: Octanoic acid (≥99% purity), 1-octanol (≥99% purity), immobilized lipase B from Candida antarctica (Novozym 435 or equivalent), molecular sieves (3Å or 4Å), 0.1 N sodium hydroxide solution, phenolphthalein indicator, HPLC-grade solvents for analysis.
Equipment: Temperature-controlled reactor with mechanical stirring, vacuum oven, water bath, HPLC system with C18 column, analytical balance.
Procedure:
Optimization Notes: The Substrate-Enzyme Relation (SER) parameter can predict optimal conditions: SER = (m_alcohol - m_acid)/m_biocatalyst. For this compound, SER values between 4-9 typically yield conversions >95% [5]. Reaction rate can be enhanced by stepwise alcohol addition to minimize alcohol inhibition of the enzyme. For scale-up, consider packed-bed reactors with enzyme immobilization on appropriate supports.
This protocol details preparation of a sterile nanoemulsion incorporating this compound for intravenous delivery of lipophilic drugs, using paclitaxel as a model compound [7].
Materials: this compound (pharmaceutical grade), purified egg lecithin, poloxamer 188, glycerol, paclitaxel (or alternative lipophilic API), Millipore water, nitrogen gas, all components of sterility quality.
Equipment: High-pressure homogenizer, probe sonicator, pH meter, 0.22 μm membrane filters, lyophilizer, Malvern Zetasizer for particle characterization, laminar flow hood.
Procedure:
Stability Considerations: Monitor physical stability by particle size distribution over 3 months at 4°C, 25°C, and 40°C. Chemical stability can be assessed by HPLC drug quantification and free fatty acid formation. For long-term storage, lyophilization with appropriate cryoprotectants (e.g., 5% trehalose) is recommended.
Recent research has demonstrated the versatile applications of this compound across various drug delivery platforms. In oncology formulations, a notable case study involved the development of a paclitaxel-loaded micellar system using N-octyl-O-sulfate chitosan (NOSC) micelles with this compound as a key component [7]. This formulation achieved a remarkable drug loading capacity of 69.9% with an entrapment efficiency of 97.26%, significantly improving paclitaxel's aqueous solubility and bioavailability. In vivo studies in mouse models inoculated with various cancer cell lines (sarcoma180, enrich solid carcinoma, hepatoma solidity, Lewis lung cancer cells, and A-549 human lung cancer cells) demonstrated that the this compound-containing formulation had comparable antitumor efficacy to conventional Taxol but with significantly reduced toxicity and improved safety profile [7].
In the dermatology domain, this compound has been successfully incorporated into topical formulations for enhanced drug permeation. A 2022 study investigated its use in a lipophilic anticancer drug formulation for topical application, where it served as both solvent and penetration enhancer [4]. The formulation demonstrated improved bioavailability and allowed for lower dosage requirements due to enhanced skin penetration. Additionally, the compound's non-comedogenic properties and skin compatibility make it particularly valuable for chronic treatments where skin irritation is a concern. The study reported that this compound helped deliver active ingredients deeper into the skin without disrupting the lipid barrier, making it suitable for sensitive or acne-prone skin [4].
Table 3: Summary of Therapeutic Case Studies with this compound
| Therapeutic Area | Formulation Type | API | Key Findings | Reference |
|---|---|---|---|---|
| Oncology | NOSC micelles | Paclitaxel | 69.9% drug loading; comparable efficacy to Taxol with reduced toxicity | [7] |
| Dermatology | Soft gel matrix | Lipophilic anticancer drug | Improved bioavailability; lower dosage requirements | [4] |
| Metabolic Disorders | Oral nanoemulsion | Vitamin D analogs | Enhanced absorption; improved stability of active form | [8] |
| Hormone Therapy | Enteric-coated capsule | Octreotide | Similar pharmacokinetics to subcutaneous injection | [9] |
Comprehensive evaluation of this compound in various drug delivery systems has yielded quantitative performance data supporting its efficacy. In pharmacokinetic studies, the paclitaxel-loaded NOSC micelles incorporating this compound showed a plasma AUC 3.6-fold lower than conventional Taxol formulation, while the volume of distribution (Vd) and clearance (CL) were increased by 5.7 and 3.5-fold, respectively [7]. Biodistribution studies indicated that most of the drug was distributed in liver, kidney, spleen, and lung, with the longest retention effect observed in lung tissue, suggesting potential for targeted pulmonary delivery [7].
In accelerated stability studies, formulations containing this compound demonstrated excellent physical and chemical stability. Nanoemulsions maintained consistent particle size (PDI <0.2) over 3 months at 25°C, with no significant drug precipitation or chemical degradation. The table below summarizes key stability parameters for different formulation types incorporating this compound:
Table 4: Stability Profile of this compound-Containing Formulations
| Formulation Type | Storage Condition | Duration | Physical Stability | Chemical Stability |
|---|---|---|---|---|
| Nanoemulsion (IV) | 4°C protected from light | 6 months | No phase separation; PDI increase <0.05 | Drug content >95%; FFA formation <0.5% |
| Topical Cream | 25°C/60% RH | 12 months | No bleeding; consistent viscosity | API potency >90%; no significant odor change |
| SEDDS (Oral) | 40°C/75% RH | 3 months | Self-emulsification time <1 min; no precipitation | Drug content >95%; no hydrolysis evidence |
Comparative studies with alternative esters have highlighted advantages of this compound. In a study comparing penetration enhancement efficacy, formulations with this compound showed 30-40% higher drug flux through human epidermis compared to isopropyl myristate, while causing minimal skin irritation [2]. The symmetrical C8-chain structure appears to provide an optimal balance between lipophilicity and molecular volume, facilitating interaction with skin lipids without excessive accumulation.
The safety profile of this compound is well-established through various toxicological assessments. According to comprehensive evaluations, this compound does not present significant concerns for skin sensitization under typical use conditions [9]. The chemical structure indicates it would not be expected to react with skin proteins, and it has tested negative in in vitro direct peptide reactivity assays (DPRA) and KeratinoSens assays [9]. While some positive results were observed in the human cell line activation test (h-CLAT) and U937-CD86 test, murine local lymph node assays (LLNA) found this compound to be non-sensitizing up to 50% concentration [9]. In a human maximization test, no skin sensitization reactions were observed at 1% (690 μg/cm²) concentration [9].
For systemic toxicity, the calculated Margin of Exposure (MOE) for this compound exceeds 100 for both repeated dose and reproductive toxicity endpoints, indicating acceptable safety for pharmaceutical applications [9]. Acute toxicity studies demonstrate low concern, with no significant adverse effects observed at physiologically relevant doses. The compound's metabolic pathway follows typical ester hydrolysis to octanoic acid and octanol, both of which have established metabolic pathways in humans, reducing concerns about bioaccumulation [1]. The high LD50 values in animal studies support its classification as a low-toxicity compound, though standard pharmaceutical safety testing should be conducted for each specific formulation.
Quality specifications for pharmaceutical-grade this compound should include identity confirmation by FTIR or GC-MS, purity assessment by HPLC (not less than 98%), acid value (maximum 1.0 mg KOH/g), peroxide value (maximum 5.0 mEq/kg), and residual solvent limits according to ICH guidelines [3]. Additional tests for specific applications may include microbial limits, heavy metals content, and composition of fatty acids by GC. The regulatory status of this compound is favorable for pharmaceutical use, with GRAS (Generally Recognized as Safe) status for specific applications by the U.S. FDA and listing in the EU's CosIng database for cosmetics [4]. It is also included in the FDA's Synthetic flavoring substances and adjuvants list (FEMA Number: 2811) [3].
The compound's biocompatibility and biodegradability profile aligns with increasing regulatory emphasis on environmental considerations in pharmaceutical development. The green chemistry credentials of this compound are enhanced by production methods utilizing enzymatic synthesis, which reduces energy consumption and avoids organic solvents [5] [4]. As regulatory frameworks evolve toward stricter requirements for pharmaceutical excipients, this compound's well-characterized properties and established safety profile position it favorably for continued and expanded use in advanced drug delivery systems.
Diagram 1: Mechanism of Action Overview for this compound in Drug Delivery Systems. This diagram illustrates how this compound functions through different mechanisms across administration routes to achieve enhanced therapeutic outcomes.
Diagram 2: this compound Synthesis and Quality Control Workflow. This diagram outlines the key steps in the enzymatic synthesis, purification, and quality assessment of pharmaceutical-grade this compound, highlighting critical process parameters.
This compound (CAS 2306-88-9), also known as octyl caprylate, is a saturated ester synthesized from caprylic acid and 2-ethylhexanol. This chemical belongs to the class of emollient esters widely utilized in cosmetic and pharmaceutical formulations, particularly in sunscreen products. With the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.43 g/mol, this compound presents as a colorless clear liquid with a mild, characteristic fruity odor [1]. The compound exhibits excellent spreading properties and imparts a non-greasy feel to topical formulations, making it particularly valuable for premium skincare products where aesthetic qualities are paramount alongside functional performance [2].
The global market for this compound demonstrates its industrial significance, with anticipated growth from USD 226 million in 2025 to USD 422 million by 2035, representing a compound annual growth rate (CAGR) of 6.4% [2]. This growth is largely driven by increasing applications in cosmetics, personal care products, and specifically in sunscreen formulations where this compound functions as both a skin conditioning agent and a photostability enhancer for UV filters. The compound's thermal stability and oxidative resistance further contribute to its utility in formulations requiring extended shelf-life and consistent performance under various environmental conditions [2].
The table below summarizes the key physicochemical properties of this compound that render it suitable for sunscreen applications:
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Method/Reference |
|---|---|---|
| Appearance | Colorless clear liquid | Visual [1] |
| Specific Gravity | 0.859 @ 25°C | Standard method [1] |
| Refractive Index | 1.435 @ 20°C | Standard method [1] |
| Melting Point | -18°C to -17°C | Standard method [1] |
| Boiling Point | 306°C to 307°C @ 760 mmHg | Standard method [1] |
| Flash Point | 139.44°C (283°F) | TCC method [1] |
| Log P (o/w) | 6.899 (estimated) | Calculated [1] |
| Solubility in Water | 0.06006 mg/L @ 25°C | Estimated [1] |
| Solubility in Alcohol | Soluble | Experimental [1] |
| Vapor Pressure | 0.001 mmHg @ 25°C | Estimated [1] |
This compound holds approval for use in various applications across major regulatory jurisdictions:
This compound enhances the photostability of sunscreen formulations through multiple mechanistic pathways that collectively protect UV filters from photodegradation. Understanding these mechanisms enables formulation scientists to maximize the protective effects of this compound in final products. The primary mechanism involves solubilization and molecular encapsulation of organic UV filters, particularly those prone to photoisomerization or photodegradation such as avobenzone (butyl methoxy dibenzoylmethane) [4]. By creating a hydrophobic microenvironment around these sensitive molecules, this compound reduces their direct exposure to UV radiation and decreases the probability of photochemical reactions that lead to degradation [4].
A second key mechanism involves antioxidant synergy, where this compound enhances the efficacy of conventional antioxidants such as butylated hydroxytoluene (BHT). Research has demonstrated that this compound solutions containing BHT significantly inhibit the photodegradation of both vitamin A and vitamin A palmitate, suggesting that oxygen may be involved in their degradation pathways [4]. This stabilizing effect is particularly valuable in preventing the oxidative degradation of UV filters that occurs through free radical mechanisms when exposed to UV radiation. The combination of this compound with appropriate antioxidants can extend the functional lifespan of sunscreen formulations, maintaining their Sun Protection Factor (SPF) throughout recommended usage periods [4].
The following diagram illustrates the primary photostabilization mechanisms of this compound in sunscreen formulations:
A third mechanism involves physical barrier enhancement through improved film formation on the skin surface. This compound's low viscosity and excellent spreading characteristics promote the formation of a uniform, continuous film that distributes UV filters more evenly across the skin topography. This homogeneous distribution minimizes localized high concentrations of UV filters that are more susceptible to rapid photodegradation, thereby extending the photostability of the entire formulation [2]. Additionally, the compound's non-volatile nature ensures that this protective film remains intact during extended sun exposure, unlike more volatile carriers that may evaporate and leave behind unevenly distributed UV filters with compromised photoprotective efficacy.
Protocol Objective: To evaluate the photostabilizing efficacy of this compound on UV filters in sunscreen formulations under simulated solar irradiation [4].
Materials and Equipment:
Procedure:
Sample Preparation:
Irradiation Protocol:
Sample Analysis:
Data Analysis:
This protocol details the chromatographic separation and quantification of UV filters in sunscreen formulations containing this compound, adapted from published methodologies [5].
Table 2: HPLC Parameters for UV Filter Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Aquasil C-18 reverse phase (25 × 46 mm, 5 µm) | Maintain at 25°C |
| Mobile Phase | Gradient: acetonitrile/water from 7:3 to 9:1 in 50 min | Filter and degas before use |
| Flow Rate | 1.2 mL/min | Adjust to maintain resolution |
| Detection Wavelength | 240, 310, and 360 nm | Multi-wavelength detection |
| Injection Volume | 10-20 µL | Depending on concentration |
| Sample Temperature | 4°C | Use autosampler with cooling |
Identification and Quantification:
Accelerated Stability Testing:
Centrifugal Stability Testing:
The effective concentration of this compound in sunscreen formulations varies based on the specific application and the nature of the UV filters being stabilized. The following table provides recommended usage levels based on experimental data and commercial practice:
Table 3: Recommended Usage Concentrations of this compound
| Application Purpose | Concentration Range (% w/w) | Key Benefits | Compatibility Notes |
|---|---|---|---|
| Primary Photostabilizer | 3.0-6.0 | Maximum protection for avobenzone and other unstable UV filters | Compatible with most organic and inorganic filters |
| Co-solvent/Emollient | 1.0-3.0 | Good stabilization with sensory enhancement | Ideal for lightweight formulations |
| Carrier for Actives | 2.0-4.0 | Dual function: stabilization and delivery | Excellent for antioxidant combinations |
| Fragrance Applications | Up to 6.0% | Photostability with fragrance retention | IFRA recommended limit: 6.0% [1] |
This compound demonstrates excellent compatibility with most sunscreen formulation ingredients, but specific interactions should be considered during formulation development:
Oil-in-Water (O/W) Sunscreen Formulation with this compound:
Oil Phase Preparation:
Aqueous Phase Preparation:
Emulsification:
Homogenization:
Cooling Phase:
Final Adjustments:
The photostabilizing efficacy of this compound has been demonstrated in multiple experimental studies. The following table summarizes key findings from published research:
Table 4: Photostabilization Efficacy of this compound on UV Filters
| UV Filter | Irradiation Conditions | % Remaining Without OO | % Remaining With OO | Enhancement Factor | Reference |
|---|---|---|---|---|---|
| Avobenzone | UVA, 15 J/cm² | 42.5% | 78.3% | 1.84 | [6] |
| Vitamin A Palmitate | UVB, 5 J/cm² | 38.2% | 85.6% | 2.24 | [4] |
| Octinoxate | Simulated sunlight, 60 min | 65.8% | 82.4% | 1.25 | [5] |
| Combination System | UVA/UVB, 1.5 MED | 54.7% | 88.9% | 1.63 | [4] |
The table below compares this compound with other common photostabilizers used in sunscreen formulations:
Table 5: Comparative Analysis of Photostabilizers in Sunscreen Formulations
| Stabilizer | Photostability Enhancement | Sensory Properties | Chemical Compatibility | Cost Factor | Environmental Impact |
|---|---|---|---|---|---|
| This compound | High (1.5-2.2x) | Excellent (non-greasy, light feel) | Broad compatibility | Moderate | Readily biodegradable |
| Octocrylene | Moderate (1.2-1.8x) | Fair (can be greasy) | May reduce avobenzone stability | Low to moderate | Persistent in environment |
| Ethylhexyl Methoxycrylene | High (1.8-2.5x) | Good (slight odor) | Good compatibility with most filters | High | Limited data available |
| Polyester-8 | Moderate (1.3-1.7x) | Good (non-greasy) | Limited compatibility with some systems | Moderate | Favorable profile |
This compound demonstrates a favorable safety profile for topical applications in sunscreen products. Key toxicological considerations include:
For regulatory submissions, the following documentation should be prepared when incorporating this compound in sunscreen formulations:
This compound represents a multifunctional ingredient that significantly enhances the photostability of sunscreen formulations while providing desirable sensory characteristics. Its efficacy in protecting challenging UV filters such as avobenzone positions it as a valuable tool for formulators addressing the increasing demand for high-SPF, broad-spectrum products with improved photostability. The experimental protocols and formulation guidelines provided in this document offer researchers and product developers a comprehensive framework for leveraging the benefits of this compound in advanced sunscreen products.
Future research directions should focus on advanced delivery systems incorporating this compound, including microencapsulation technologies and nanostructured lipid carriers that may further enhance its photostabilizing efficacy. Additionally, continued investigation of its synergistic effects with emerging UV filters and natural antioxidants will expand its applications in next-generation photoprotection products aligned with consumer preferences for sustainable and naturally-derived ingredients [2]. As regulatory landscapes evolve, particularly regarding the environmental impact of sunscreen ingredients, this compound's biodegradability profile and favorable environmental safety data position it as a sustainable choice for future sunscreen innovations.
Lipase-bearing dead mycelia represent an innovative approach to enzyme immobilization that utilizes fungal biomass as both enzyme source and support matrix. This biocatalytic system leverages the natural structure of fungal mycelia to create a stable, reusable, and cost-effective catalyst for ester synthesis. The unique architecture of dead mycelia provides a high surface area for enzyme binding and reaction interfaces, making it particularly suitable for biphasic reaction systems common in esterification processes. In pharmaceutical applications, this technology enables the precise synthesis of flavor compounds, fragrance ingredients, and active pharmaceutical intermediates under mild conditions, reducing the need for harsh chemical catalysts and extreme temperatures that can compromise product safety and selectivity [1].
The fundamental advantage of using mycelia as biocatalyst supports lies in their natural porosity and functional groups that facilitate enzyme binding without additional chemical modification. Unlike purified enzyme preparations, lipase-bearing dead mycelia maintain enzyme activity through structural stabilization, often demonstrating enhanced thermal stability and organic solvent tolerance. This is particularly valuable for ester synthesis reactions, which frequently require non-aqueous media to shift equilibrium toward synthesis rather than hydrolysis. The mycelial matrix also serves as a natural reservoir for water molecules, maintaining the essential aqueous microenvironment around enzyme molecules while allowing reaction to proceed in organic solvents—a critical balance for optimal lipase activity in esterification reactions [1] [2].
Table 1: Optimization of Reaction Parameters for this compound Synthesis Using R. arrhizus Lipase-Bearing Dead Mycelia
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 25-45°C | 35°C | 70% yield at optimum |
| Moisture Level | 1-5% | 3% | Critical for enzyme flexibility |
| Shaking Speed | 100-200 RPM | 150 RPM | Enhances mass transfer |
| Enzyme Dose | 100-500 I.U. | 250 I.U. | Proportional increase to saturation |
| Alcohol:Acid Ratio | 1:1 to 1:1.5 | 1:1.13 (750:850 mM) | Higher acid shifts equilibrium |
| Reaction Time | 2-24 hours | 8 hours | Plateau after 12 hours |
Table 2: Comparison of Lipase Sources for Ester Synthesis Efficiency
| Lipase Source | Immobilization Method | Protein Load (mg/g) | Acylation Activity (μmol L⁻¹ min⁻¹) | Optimal Solvent |
|---|---|---|---|---|
| R. arrhizus mycelia | None (native mycelia) | Not applicable | 147.0 | n-hexane |
| A. niger | Physical adsorption | 5.6 | 2.0 | n-hexane |
| A. niger | O-Propargyl dextrans | 6.8 | 35.0 | n-hexane |
| C. rugosa | Free enzyme | Not applicable | 0 | n-hexane |
| Novozyme-435 | Macroporous resin | Commercial product | Comparative reference | Various |
Table 3: Effect of Organic Solvents on Ester Synthesis Efficiency
| Solvent | Log P | Relative Activity (%) | Remarks |
|---|---|---|---|
| n-Hexane | 3.5 | 100 | Reference standard |
| n-Octane | 4.5 | 95 | Good activity retention |
| Petroleum ether | ~3.0 | 92 | Suitable alternative |
| Toluene | 2.7 | 75 | Moderate activity loss |
| Chloroform | 2.0 | 45 | Significant activity reduction |
| Acetone | -0.23 | 15 | Poor solvent choice |
| Dimethylformamide | -1.0 | 5 | Unsuitable for reaction |
The following diagram illustrates the complete experimental workflow for the preparation of lipase-bearing dead mycelia and its application in ester synthesis:
Diagram 1: Experimental workflow for lipase-bearing dead mycelia preparation and ester synthesis application
The following diagram illustrates the catalytic mechanism of lipase in ester synthesis, showing the interfacial activation and catalytic triad function:
Diagram 2: Catalytic mechanism of lipase in ester synthesis showing interfacial activation
The application of lipase-bearing dead mycelia in pharmaceutical synthesis offers significant advantages over conventional chemical catalysts. The technology enables the production of high-purity ester compounds without metal catalyst contamination, a critical consideration for pharmaceutical intermediates. The inherent regioselectivity and enantioselectivity of lipases allows synthesis of chiral molecules without the need for protection-deprotection steps, streamlining synthetic routes for active pharmaceutical ingredients (APIs). Furthermore, the dead mycelia system provides an economical alternative to purified enzyme preparations, potentially reducing catalyst costs by up to 60% while maintaining high catalytic efficiency [1] [3].
In addition to pharmaceutical applications, this technology has significant implications for the flavor and fragrance industry. The synthesis of this compound—a compound with a pleasant odor of green tea and mildly sweet fruit taste—demonstrates the potential for producing natural-identical flavor compounds through biocatalytic routes. The mild reaction conditions (35°C) prevent thermal degradation of delicate aroma compounds, a common limitation in chemical synthesis at elevated temperatures (≥320°C). The excellent recyclability of the mycelia-bound biocatalyst (maintaining >80% activity after 10 cycles) enhances process economics for industrial-scale production [1].
Future development of lipase-bearing dead mycelia technology should focus on strain improvement through genetic engineering to enhance lipase expression and stability. The identification of key transcription factors regulating lipase production, as demonstrated in Fusarium graminear studies, provides opportunities for metabolic engineering to boost enzyme yields [5]. Additionally, process intensification through integration with continuous flow reactors could address current limitations in mass transfer, further improving reaction rates and productivity.
The exploration of novel fungal strains from extreme environments may yield lipases with unique properties suited to specialized applications. For instance, the discovery of lipases from Streptomyces gobitricini with remarkable stability in detergent formulations suggests potential for pharmaceutical applications requiring harsh reaction conditions [3]. The integration of omics technologies (proteomics, transcriptomics) with high-throughput screening methods will accelerate the identification and characterization of novel lipases with tailored properties for specific ester synthesis applications.
| Parameter | Conventional Acid-Cctalyzed Esterification [1] | Lipase-Mediated Enzymatic Synthesis [2] [1] |
|---|---|---|
| Catalyst | 1-2% (w/w) H₂SO₄ or HCl [1] | 250 I.U. Lipase (e.g., Rhizopus arrhizus) [2] |
| Temperature | 110-120°C [1] | 35°C [2] |
| Molar Ratio (Acid:Alcohol) | 1:1 [1] | ~1.13:1 (750 mM octanol, 850 mM octanoic acid) [2] |
| Reaction Medium | Toluene or Isohexanes (for azeotropic water removal) [1] | n-Hexane [2] |
| Key Optimization Strategy | Azeotropic distillation (e.g., Dean-Stark apparatus) for continuous water removal [1] | Control moisture level at ~3%; Agitation at 150 RPM [2] |
| Typical Yield | Not specified, but equilibrium-limited without water removal | ~70% under optimized conditions [2] |
| Activation Energy | ~29.82 kJ/mol [1] | Not specified |
Q1: What are the most common reasons for low yield in conventional acid-catalyzed synthesis? The reaction is an equilibrium process. The most common reason for low yield is the failure to remove the water by-product, which shifts the equilibrium back towards the reactants [1]. This can be addressed by using an azeotropic solvent and a Dean-Stark apparatus.
Q2: Are there alternatives to harsh acid catalysts? Yes. Enzymatic catalysis using lipases is an excellent alternative. Lipases from sources like Rhizopus arrhizus work under milder conditions (e.g., 35°C), reduce side products, and can achieve high yields without the need for extreme temperatures or strong acids [2].
Q3: How can I make my biocatalyst more efficient and reusable? Enzyme immobilization is key. Techniques like physical adsorption on octyl-agarose or covalent binding on sepabeads can significantly enhance the enzyme's stability, allow for easy recovery from the reaction mixture, and enable reuse over multiple cycles, improving process economy [2] [1].
Q4: Besides water removal, what other factors should I check in a conventional setup? Ensure your reactant molar ratio is stoichiometric (1:1) to avoid an excess of one reactant that can complicate purification and waste materials. Also, verify that your catalyst concentration (1-2% w/w H₂SO₄) and reaction temperature (110-120°C) are within the optimal ranges [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Conversion (Conventional Method) | Water by-product not being removed, shifting equilibrium. | Employ azeotropic distillation with solvents like toluene or isohexanes using a Dean-Stark apparatus [1]. |
| Low Conversion (Enzymatic Method) | Low enzyme activity, incorrect moisture content, or inefficient mixing. | Use a validated biocatalyst (e.g., R. arrhizus), maintain ~3% moisture level, and ensure adequate agitation (150 RPM) [2]. |
| Formation of Side Products | Overly harsh conditions (very high temperature) in conventional synthesis. | Switch to enzymatic synthesis for higher selectivity, or lower the reaction temperature and ensure catalyst is well-dispersed in the conventional method [2] [1]. |
| Catalyst Difficult to Recover | Using free, un-immobilized enzyme or homogeneous acid catalyst. | Immobilize the lipase on a solid support (e.g., octyl-agarose) for easy filtration and reuse [2] [1]. For acid catalysis, consider switching to a solid acid catalyst. |
For a practical approach, here is a workflow diagram summarizing the steps to diagnose and solve low yield problems, incorporating strategies from both conventional and enzymatic methods.
Based on research showing acylation activity of 147 μM L⁻¹ min⁻¹ and a 70% yield, here is a detailed protocol for the enzymatic synthesis of octyl octanoate [2]:
| Issue & Potential Cause | Investigative Approach | Suggested Preventive Action |
|---|---|---|
| Undesired Hydrolysis in Aqueous Solution | ||
| • pH of solution is not optimal. | • Monitor pH; test stability across pH range (e.g., 4-9). | • Use a buffered system to maintain optimal, slightly acidic pH. |
| • Presence of catalytic ions (e.g., Fe²⁺). | • Analyze metal ion content; run controlled spiking experiments [1]. | • Use high-purity reagents and metal-chelating agents (e.g., EDTA). |
| • Storage temperature is too high. | • Conduct stability study at different temperatures (e.g., 4°C, 25°C, 40°C). | • Store solutions at low temperatures; minimize exposure to heat. |
| Hydrolysis in Complex Formulations | ||
| • Incompatibility with surfactant or co-solvent. | • Screen excipients for compatibility; assess degradation rates in different mixtures [2]. | • Select non-ionic surfactants; avoid components that shift pH or create catalytic micelles. |
| • Promotion of oxidation side-reactions. | • Measure dissolved oxygen; test with antioxidants (e.g., BHT). | • Purge containers with inert gas (N₂/Ar); include antioxidants. |
The following diagram outlines a systematic approach to identify the cause of hydrolysis and select an appropriate prevention method.
The systematic workflow for tackling this compound hydrolysis starts with parallel investigation of the reaction medium, catalytic impurities, and storage conditions. Based on the identified critical factor, you implement a targeted prevention strategy such as pH control, catalytic ion removal, or storage optimization. The final and crucial step is to verify the effectiveness of your solution by monitoring the hydrolysis rate to confirm a stable formulation.
While direct protocols were unavailable, the search highlighted two highly relevant experimental factors to incorporate into your investigations:
Contamination in GC-MS can manifest as elevated baselines, ghost peaks, poor peak shapes, or inaccurate quantification. The table below summarizes common symptoms and their likely causes to help you diagnose issues quickly [1].
| Symptom | Possible Cause | Investigation Step |
|---|---|---|
| High background noise; extraneous peaks in blank runs | Contaminated inlet liner, septum, or column [2] [3] | Inspect and replace the inlet liner and septum. Check for septum fragments in the liner [2]. |
| Carryover or ghost peaks | Contaminated syringe or active sites in the inlet/column [2] | Run a syringe blank. Trim the first 10-50 cm of the analytical column or replace the inlet liner [3]. |
| Reduced sensitivity; poor peak shape (tailing) | Dirty inlet liner or a contaminated/degraded column [2] [3] | Replace the inlet liner. If the problem persists, trim the column or perform maintenance baking [3]. |
| Inaccurate quantitation, especially at low levels | Contamination from solvents, glassware, or sample preparation materials [4] [5] | Test solvents and drying agents in concentrated form as per the workflow below [5]. |
Research on analyzing low-concentration octanoate enrichments in human plasma highlights how easily samples can be contaminated with unlabeled octanoate from external sources, leading to biased results [4] [6]. The following optimized protocol was developed to mitigate this risk.
This method uses direct derivatization in plasma via transesterification with isobutanol to minimize sample handling and contamination.
This method improved the Lower Limit of Quantification (LLOQ) by about twenty times compared to the traditional methyl esterification method and demonstrated good precision (intra-day CV < 9.1%) and linearity (R² > 0.99) [4] [6].
When you encounter contamination, follow this logical workflow to isolate the source. Begin at the instrument and work backward through your sample preparation steps [5].
Preventing contamination is more efficient than troubleshooting it. Adhere to a regular preventative maintenance schedule [2] [3].
| Component | Maintenance Task | Frequency |
|---|---|---|
| Septum | Replace to prevent leaks and fragments | Every 25-50 injections or daily in heavy use [2] [3] |
| Inlet Liner | Inspect, clean, or replace | Regularly, even daily; replace when discolored or residue is visible [2] |
| O-rings & Seals | Inspect and replace | Every 5 liner changes or with a new column [2] |
| Syringe | Clean or replace | Periodically; check for sticking plunger/extraneous peaks [2] |
| Gas Purifiers | Replace | Approximately every 6 months, or as indicated [3] |
| Column | Perform maintenance bake | At the start of each day or between batches (e.g., 10-15 min at max T°) [3] |
Q1: My mass spectrum shows extra, unexpected m/z peaks. What could be the cause? A1: Septum fragments in the inlet liner are a common cause. These fragments can degrade at high temperatures and produce siloxanes that corrupt the mass spectrum with extra ions. Replace the septum and inspect/clean the inlet liner [2].
Q2: Why is proactive maintenance so critical for GC-MS? A2: Approximately 75% of all GC and GC-MS problems originate at or before the inlet [3]. A simple, proactive maintenance routine for the inlet, such as regularly changing the liner and septum, can prevent the vast majority of chromatographic issues, saving significant time and resources [2] [3].
Q3: How can I be sure my carrier gas is not the source of contamination? A3: Ensure you are using multi-bed purifiers designed for GC to remove hydrocarbons, moisture, and oxygen. A saturated purifier is worse than none at all, as it can start to re-release contaminants. Replace purifiers on a regular schedule before they are exhausted [2] [3].
The foundation for high purity is a selective and efficient synthesis. The table below compares different catalytic methods documented in research.
| Method | Catalyst/Enzyme | Key Optimized Parameters | Reported Yield / Selectivity | Key Advantages |
|---|---|---|---|---|
| Enzymatic Synthesis (Lipase) [1] | Rhizopus arrhizus (dead mycelia) | Temp: 35°C; Shaking: 150 RPM; Enzyme: 250 I.U.; 3% moisture [1] | ~70% yield [1] | High selectivity; mild, green reaction conditions [1] |
| Enzymatic Synthesis (Esterase) [2] | Bacillus licheniformis esterase | Temp: 45°C; Time: 12 hours; pH: 8.0 (Tris-HCl buffer) [2] | 77.3% yield [2] | Simple purification; commercially valuable esters [2] |
| Chemical Catalysis [3] | Gold on Cerium Oxide (Au/CeO₂) | Base-free aqueous solution [3] | 82% selectivity (to octyl octanoate) [3] | Direct oxidation of 1-octanol; base-free conditions [3] |
After synthesis, proper purification is crucial to remove unreacted starting materials, by-products, and the catalyst to achieve >98% purity.
Here are answers to some frequently asked questions that may arise during the process.
Q1: My reaction yield is low. What parameters can I optimize?
Q2: After synthesis, my product is impure. What purification workflow should I follow?
The methods presented should provide a solid foundation for your experiments. The enzymatic synthesis with lipase or esterase is particularly promising for achieving high selectivity under mild conditions.
What is Octyl Octanoate and why is volatility a concern? this compound (also known as octyl caprylate) is an ester widely used in industries for its pleasant, fruity odor, and smooth, non-greasy texture [1] [2]. It acts as an excellent emollient in skincare products, a flavoring agent in food and beverages, and a component in high-performance industrial lubricants [1] [3].
For researchers, its volatility is a double-edged sword. While this property is desirable in fragrances and flavors, it can lead to:
Here is a structured guide to help you identify and mitigate issues related to this compound volatility.
| Issue | Possible Causes | Mitigation Strategies |
|---|---|---|
| High evaporation rate during sample prep | High ambient temperature; large surface area exposure; extended handling time. | Work in a temperature-controlled lab (-18°C storage) [4]; use sealed vials; minimize sample transfer steps. |
| Inconsistent analytical results | Volatile loss between sampling and injection; improper sealing of vials. | Use internal standards (e.g., β-myrcene) [4]; employ automated sampling; ensure vial septa are intact. |
| Difficulty in weighing small masses | Rapid evaporation on the analytical balance. | Chill samples and equipment before handling; use tightly sealed, tared containers; work swiftly. |
This protocol, adapted from a green tea aroma study, is a robust method for handling and analyzing volatile organic compounds like this compound using Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) [4].
Sample Preparation
SPME Fiber Conditioning & Extraction
GC-MS Analysis
Q1: What is the best way to store this compound samples long-term to prevent degradation and evaporation? For long-term storage, keep this compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) and store at freezer temperatures (-18°C or lower). This minimizes oxidative degradation and reduces vapor pressure, thus limiting evaporation [4].
Q2: How can I improve the recovery of this compound in my sample preparation? Using an internal standard is the most effective way to account for and improve the apparent recovery of volatile compounds. A compound like β-myrcene, which behaves similarly during extraction and analysis, allows you to mathematically correct for losses that occur during the process [4].
Q3: Are there any AI-powered tools that can help optimize experimental parameters for volatile compounds? Yes, artificial intelligence is increasingly used in this field. AI-driven predictive modeling can analyze chemical data to suggest optimal synthesis or extraction conditions for higher yield and purity. Furthermore, machine learning models can analyze vast datasets to predict the stability and behavior of compounds like this compound in various matrices, accelerating R&D [2] [3].
To effectively manage this compound volatility:
The table below summarizes immobilization methods and carriers evaluated for synthesizing esters like octyl octanoate, based on experimental data.
| Lipase Origin | Immobilization Method | Carrier/Support Material | Performance Metrics (Acylation Activity, etc.) | Key Advantages / Notes |
|---|---|---|---|---|
| Rhizopus arrhizus | Physical Adsorption [1] | O-Propargyl Dextran (PgD) [1] [2] | 35 μmol L⁻¹ min⁻¹ [1] | Hydrophobic, carbon-rich support; good for esterification [2]. |
| Rhizopus arrhizus | Physical Adsorption [1] | O-Pentynyl Dextran (PyD) [1] [2] | 27 μmol L⁻¹ min⁻¹ [1] | Similar to PgD; tunable hydrophilic-lipophilic balance [2]. |
| Rhizopus arrhizus | Physical Adsorption [1] [2] | Lewatit VP OC 1600 [1] [2] | High esterification yield for geranyl octanoate [2] | Macroporous methacrylic polymer; commonly used commercial support. |
| Rhizopus arrhizus | Physical Adsorption [1] | Polyethylene [1] | 18 μmol L⁻¹ min⁻¹ [1] | -- |
| Aspergillus niger | Gel Entrapment [1] | Calcium Alginate [1] | 22 μmol L⁻¹ min⁻¹ [1] | -- |
| Streptomyces gobitricini | Adsorption [3] | Calcium Carbonate (CaCO₃) [3] | 82.66% Immobilization Efficiency [3] | High operational stability; alkaline pH tolerance. |
The following workflow diagrams the selection and optimization process based on the methods described in the research.
Here are solutions to common problems researchers face during immobilization and synthesis.
| Problem | Possible Causes | Solutions & Recommendations |
|---|
| Low Acylation Yield | Sub-optimal reaction conditions (T, pH, moisture). Poor enzyme activity on chosen carrier. | Optimize using RSM. For R. arrhizus, try 35°C, 3% moisture, 150 RPM [1]. Re-screen carriers; O-Propargyl Dextran often performs well [1] [2]. | | Rapid Loss of Biocatalyst Activity | Enzyme leaching from support. Denaturation by organic solvents/substrates. | Use cross-linking after adsorption (e.g., on polyethylene) [1]. Ensure immobilization provides a protective microenvironment [2]. | | Difficulty in Product Analysis | Co-elution of substrate and product in HPLC. Inaccurate quantification. | Use a C-18 column with methanol:acetonitrile (60:40) mobile phase at 1.0 mL/min [1]. Detect at 210 nm and use a calibration curve (2-200 ppm) [1]. | | Low Immobilization Efficiency | Support surface area or chemistry is unsuitable. Incorrect loading or buffer conditions. | Select supports with high surface area & suitable hydrophobicity (e.g., Lewatit, 130 m²/g) [2]. Optimize protein load; for CaCO₃, 3500 U/g support was effective [3]. |
This protocol is adapted from a study that screened lipases and optimized conditions for this compound synthesis [1].
Objective: To synthesize this compound using immobilized Rhizopus arrhizus lipase and quantify the yield via HPLC.
Materials:
Methodology:
The table below summarizes two efficient methods for synthesizing this compound, catering to different research goals, whether prioritizing mild conditions and specificity or high conversion and long-term stability.
| Parameter | Enzymatic Synthesis (Lipase Biocatalyst) [1] | Catalytic Hydrogenation & Esterification (RuSn/ZnO) [2] |
|---|---|---|
| Catalyst | Lipase from Rhizopus arrhizus (on dead mycelia) | Bimetallic RuSn on Zinc Oxide (ZnO) support |
| Optimal Temperature | 35 °C | 300 °C |
| Optimal Pressure | Ambient | 30 atm H₂ |
| Reaction Time | Not specified (monitored via HPLC) | Weight Hourly Space Velocity (WHSV) of 2 h⁻¹ |
| Key Reactants | Octanoic acid and Octanol (1:1 ratio) | Octanoic acid |
| Conversion/Yield | ~70% acylation yield | 99.4% conversion of octanoic acid |
| Primary Product | This compound | Octanol (93.0% selectivity), with this compound as a side product |
| Key Advantage | High specificity, mild and safe reaction conditions, minimal by-products | Exceptionally high conversion and catalyst stability (>1000 hours) |
For researchers aiming for a selective synthesis under mild conditions, the enzymatic method using a lipase biocatalyst is recommended. Here is a step-by-step protocol based on the optimized parameters [1].
The workflow for this enzymatic synthesis process is as follows:
Enzymatic Synthesis Workflow: This diagram outlines the key stages and critical parameters for synthesizing this compound using a lipase biocatalyst.
| Problem | Possible Causes | Solutions & Recommendations |
|---|---|---|
| Low Acylation Yield [1] | Incorrect moisture level, suboptimal temperature, insufficient enzyme amount, wrong solvent. | Systematically optimize parameters. Confirm 3% moisture, 35°C, and 250 I.U. enzyme dose. Use hydrophobic solvents like n-hexane. |
| Enzyme Deactivation/Loss of Activity [1] | Denaturation by solvents or high temperature, leaching from support, physical damage. | Ensure immobilization on a robust support. Avoid temperatures significantly above 35°C. Test enzyme activity in small batches pre-experiment. |
| Formation of Side Products [1] | Acyl migration, non-selective chemical catalysis, impurities in reactants. | The specificity of the lipase biocatalyst inherently minimizes side products. Use high-purity (≥99%) octanol and octanoic acid. |
| Low Conversion in Chemical Route [2] | Incorrect temperature/pressure, deactivated catalyst, improper space velocity. | For the RuSn/ZnO catalyst, strictly adhere to 300°C, 30 atm H₂ pressure, and a WHSV of 2 h⁻¹. Ensure a fresh/regenerated catalyst is used. |
| Unwanted Esterification in Hydrogenation Reactor [2] | Co-presence of octanoic acid and produced octanol over SnOx and ZnO sites. | Optimize reaction conditions to suppress this secondary esterification. The RuSn/ZnO system successfully minimized this to achieve 93% selectivity for octanol. |
The production cost of octyl octanoate is highly influenced by the prices of its raw materials and the efficiency of the synthesis process. The following table breaks down the main cost drivers and challenges identified in industry analyses.
| Factor | Impact on Cost | Key Details |
|---|---|---|
| Primary Raw Materials | High Impact | Derived from 1-octanol (octanol) and octanoic (caprylic) acid [1] [2]. Costs are volatile, tied to petrochemical or oleochemical (e.g., coconut, palm oil) markets [3] [1] [2]. |
| Production Process | High Impact | Energy-intensive heating, separation, purification [1]. Initial investment for production facilities can be significant [4]. |
| Key Challenge: Price Volatility | High Impact | Susceptible to fluctuations in crude oil prices and agricultural commodity markets, causing unpredictable production expenses [1] [2] [4]. |
| Key Challenge: Regulatory & Sustainability | Medium to High Impact | Stricter environmental/safety standards can increase operational and compliance costs [3] [2]. Growing demand for bio-based/sustainable ingredients influences sourcing [3] [4]. |
While the search results do not provide specific troubleshooting guides for lab experiments, they highlight several industry-level approaches to cost management and process improvement. These principles can be highly relevant for research planning.
Strategy 1: Explore Advanced Synthesis Technologies
Strategy 2: Investigate Sustainable and Alternative Feedstocks
Strategy 3: Address Supply Chain and Operational Efficiency
Based on the industrial insights, here is a conceptual workflow you could adapt for designing your laboratory experiments. This diagram outlines a cyclical process of testing, analysis, and optimization.
The industrial data suggests a strong focus on green chemistry and process efficiency as the primary levers for cost reduction. Your experimental designs could prioritize comparing traditional acid-catalyzed synthesis with emerging methods like enzymatic esterification.
Here are common issues and solutions for analyzing octanoate enrichment in human plasma using a transesterification-based GC-MS method.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Sensitivity/High LLOQ | Use of methyl esterification method [1] | Adopt transesterification with isobutanol; improves LLOQ by ~20x (down to 0.43 μM) [1] [2]. |
| Incorrect/Inaccurate Results | Contamination from labware or reagents [1] [2] | Rinse all glassware with chloroform and bake at 80°C for 2+ hours before use [2]. |
| Low Precision/Reproducibility | Inhomogeneous plasma samples during spiking [2] | For control samples, spike organic stock solution onto a glass surface, dry under nitrogen, then add plasma [2]. |
| Inconsistent Calibration | Pipetting errors from viscous tracer solution [2] | Perform a liquid-liquid extraction of the stock tracer solution in chloroform-methanol before creating calibration standards [2]. |
This protocol is adapted from the validated method for analyzing octanoate enrichment in human plasma [2].
The diagrams below illustrate the key procedural steps and advantages of the recommended method.
The performance of an ester emollient is determined by its physicochemical properties. The table below summarizes key experimental data for octyl octanoate and other common esters.
| Emollient Ester | Viscosity (cP) | Contact Angle (Degrees) | Spreading Value (mm²) | Interfacial Tension vs. Water (mN/m) | Coefficient of Friction | Dielectric Permittivity |
|---|---|---|---|---|---|---|
| This compound | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing |
| Diisopropyl Adipate | ~72 [1] | ~19.4 (initial) [1] | ~485 [1] | ~121 [2] | 0.059-0.174 (range) [2] | ~5.35 [1] |
| Isodecyl Neopentanoate | ~66 [1] | ~20.4 (initial) [1] | ~415 [1] | Information Missing | 0.059-0.174 (range) [2] | Information Missing |
| Isocetyl Stearate | ~271 [1] | ~69.4 (initial) [1] | ~285 [1] | Information Missing | 0.059-0.174 (range) [2] | Information Missing |
| Octyldodecyl Stearoyl Stearate | ~831 [1] | ~80.0 (initial) [1] | ~205 [1] | Information Missing | 0.059-0.174 (range) [2] | Information Missing |
| Diisostearyl Malate | Information Missing | Information Missing | Information Missing | ~82 [2] | 0.059-0.174 (range) [2] | Information Missing |
| C12-15 Alkyl Benzoate | Information Missing | Information Missing | Information Missing | ~212 [2] | 0.059-0.174 (range) [2] | Information Missing |
| Neopentyl Glycol Diethylhexanoate | Information Missing | Information Missing | Information Missing | ~182 [2] | 0.059-0.174 (range) [2] | Information Missing |
> Note on Data Gaps: While specific data for this compound is limited in the provided search results, its well-documented low viscosity and non-greasy character [3] [4] suggest its properties are comparable to other low-viscosity esters like Diisopropyl Adipate and Isodecyl Neopentanoate.
To ensure the data's reliability and reproducibility, here are the standard experimental methods used to generate the comparative metrics.
Spreading Value Measurement [1]:
Contact Angle Measurement [2] [1]:
Interfacial Tension (IFT) Measurement [2]:
Coefficient of Friction (Lubricity) Measurement [2]:
The workflow for characterizing emollient esters integrates these methods as shown below:
The properties of ester emollients are directly linked to their molecular structure. Understanding these relationships allows for targeted selection.
Ester Groups and Polarity: Introducing ester groups into a hydrocarbon chain significantly increases polarity. This is reflected in a higher dielectric permittivity and lower interfacial tension against water, as seen when comparing the nonpolar isododecane to the more polar diisopropyl adipate [2].
Hydroxyl Groups and Hydrogen Bonding: Adding a hydroxyl group (e.g., in diisostearyl malate vs. diisostearyl fumarate) enables hydrogen bonding. This leads to lower interfacial tension and higher viscosity compared to their non-hydroxylated counterparts [2].
Hydrocarbon Chain Length: Longer hydrocarbon chains between or attached to ester groups reduce overall polarity. This results in higher interfacial tension and lower permittivity. Viscosity also increases with molecular weight [2].
Chain Branching vs. Linear Chains: Branched-chain esters (e.g., neopentyl glycol diethylhexanoate) are bulkier and hinder molecular rearrangement at interfaces, leading to higher interfacial tension compared to their straight-chain analogs (e.g., neopentyl glycol dicaprate) [2].
Aromatic Groups: Replacing a branched hydrocarbon with an aromatic group (e.g., in C12-15 alkyl benzoate) increases polarity and permittivity but can also lead to higher interfacial tension due to hindered motion at the interface, similar to branching [2].
Based on the structure-property relationships, here are some practical guidelines for selecting ester emollients:
The following table summarizes the primary characteristics and applications of this compound as identified in current market and research literature. This data can be used to define the key points of comparison when evaluating other esters.
| Aspect | Description |
|---|---|
| Chemical Nature | Ester of 2-ethylhexanol (octanol) and octanoic acid [1] |
| Key Properties | Excellent emollient; non-greasy, silky feel on skin; high spreadability; thermal & oxidative stability; mild, low volatility odor [2] [1] [3] |
| Primary Applications | • Cosmetics & Personal Care: Skin conditioner in sunscreens, moisturizers, anti-aging lotions; dispersing agent for pigments [2] [1] [3] • Food & Flavor: Flavoring agent/intensifier for fruity (esp. citrus) notes in beverages, confectionery, dairy [2] [4] • Fragrance: Carrier and fixative to enhance scent longevity [3] [4] • Pharmaceuticals: Excipient/carrier for topical & transdermal drug delivery; taste-masking agent [2] [3] [4] • Industrial: High-performance synthetic lubricant (e.g., aviation, automotive) [2] | | Market Trends | Growing demand for bio-based/"green" alternatives and sustainable production (e.g., enzymatic synthesis); "clean beauty" trend driving demand for natural ingredients [2] [3] [5] |
For a researcher-focused guide, specific experimental findings add significant credibility. Here are some cited effects of this compound from scientific and industry studies:
While not a direct comparison, current research into synthesis methods highlights parameters important for evaluating ester performance, such as efficiency and purity. The following workflow diagrams two modern catalytic approaches for ester synthesis, which could be applied to produce this compound or its alternatives.
The diagram above shows two efficient synthetic pathways. Below is a comparison of their key features and optimal conditions based on experimental data [6] [5].
| Feature | NBS Catalysis [6] | Enzymatic Synthesis [5] |
|---|---|---|
| Catalyst | N-Bromosuccinimide (NBS, 7 mol%) | Immobilized Lipase (e.g., Novozym 435) |
| Conditions | Neat (solvent-free), 70°C | Solvent-free system, optimized SER (Substrate-Enzyme Relation) |
| Key Performance | ~94% conversion for model substrates | 96-99% yield for this compound |
| Advantages | Metal-free, air/moisture tolerant, simple setup | Highly selective, green process, bio-based |
To build a comprehensive guide, you may need to investigate these areas:
A validated GC-MS method must meet specific performance criteria. The following table summarizes the standard parameters and typical acceptance criteria, drawing from general guidelines and a specific method for analyzing penicillin G [1] [2].
| Validation Parameter | Description | Common Acceptance Criteria | Example from Literature (Penicillin G) [1] |
|---|---|---|---|
| Specificity | Ability to measure analyte accurately in the presence of other components. | No interference at analyte retention time. | Achieved via separation on a TG-1MS capillary column. |
| Linearity & Range | The method's ability to produce results proportional to analyte concentration. | Correlation coefficient (R²) ≥ 0.999. | R² ≥ 0.9994 within the LOQ–200.0 µg/kg range. |
| Accuracy | Closeness of results to the true value. | Recovery typically 98-102%. | Recovery 80.31–94.50%. |
| Precision | Repeatability (intra-day) | Relative Standard Deviation (RSD) < 2%. | Intra-day RSD: 2.13 to 4.82%. |
| Intermediate Precision (inter-day) | RSD < 3%. | Inter-day RSD: 2.74 to 6.13%. | |
| LOD & LOQ | Limit of Detection (LOD) & Limit of Quantification (LOQ). | LOD (S/N ~3:1), LOQ (S/N ~10:1). | LOD: 1.70–3.20 µg/kg; LOQ: 6.10–8.50 µg/kg. |
| Robustness | Capacity to remain unaffected by small, deliberate changes in method parameters. | Consistent performance under variations. | Not specified in the sourced method. |
These protocols from published studies can serve as excellent templates for designing your own experiments for octyl octanoate.
1. Protocol for Analyzing Octanoate in Human Plasma [3] This method is highly relevant as it details the analysis of octanoate, which is a structural component of this compound.
2. Protocol for Analyzing Penicillin G in Eggs [1] This method provides a robust example of a full validation for a specific analyte in a complex matrix.
To ensure your guide is comprehensive, here are critical factors to address based on the search results:
The experimental workflow below summarizes the key stages of a GC-MS method development and validation process.
Given the absence of a direct method for this compound, I suggest the following path forward:
The table below summarizes the key characteristics of octyl octanoate and octyl acetate based on the search results.
| Property | This compound | Octyl Acetate |
|---|---|---|
| Chemical Structure | C16H32O2 (Diester) [1] | C10H20O2 (Ester) [2] |
| Molecular Weight | 256.43 g/mol [1] | 172.27 g/mol [2] |
| Odor Profile | Fruity [1] | Fruity, slightly waxy floral [2] |
| logP (est.) | 6.90 [1] | Information Missing |
| Flash Point | 139.4°C (283°F) [1] | 83-86°C (181-187°F) [2] |
| Key Applications | Flavor & fragrance agent; emollient in cosmetics & sunscreens; lubricant [3] [1] | Flavor & fragrance agent; solvent for nitrocellulose, waxes, oils [2] |
| Skin Feel | Imparts a non-greasy, smooth feel [3] | Information Missing |
| Thermal/Oxidative Stability | High (suitable for high-performance lubricants) [3] | Information Missing |
| Natural Occurrence | Found in essential oils of Heracleum plant species [4] | Found in oranges, grapefruits, and other citrus products [2] |
Both esters are widely used as flavor and fragrance agents due to their fruity notes.
In topical formulations, the behavior of an ingredient is critical.
For transdermal drug delivery or topical formulation design, understanding the pathway of penetration is crucial. The following diagram illustrates the primary route through the skin's outermost barrier, the stratum corneum.
The production method is a primary differentiator between synthetic (conventional) and bio-based (biocatalytic) octyl octanoate. The table below summarizes the key aspects of each approach.
| Feature | Conventional (Synthetic) Synthesis | Bio-based (Biocatalytic) Synthesis |
|---|---|---|
| Core Process | Acid-catalyzed Fischer esterification [1]. | Lipase-mediated transesterification or esterification [2] [1]. |
| Catalyst | Mineral acids (e.g., H₂SO₄, HCl) or metal oxides [2] [1]. | Microbial lipases (e.g., from Rhizopus arrhizus) [2] [1]. |
| Reaction Conditions | High temperature (110-320 °C) [2] [1]. | Mild temperature (around 35 °C) [2]. |
| Key Challenges | Product instability, autoxidation, formation of di- and tri-esters, high energy consumption [2] [1]. | Optimization of moisture content, enzyme immobilization, and agitation for efficiency [2]. |
| Selectivity | Lower selectivity, potential for side reactions [2]. | High regio- and enantio-selectivity, reduced side products [2]. |
| Key Advantage | Established, scalable industrial process. | Sustainable process, milder conditions, biodegradable catalyst [2]. |
The following diagram illustrates the workflow for the biocatalytic synthesis method, which is a key green chemistry alternative.
While direct performance data is lacking, the information from market and application reports highlights different drivers and perceived benefits.
| Parameter | Synthetic this compound | Bio-based this compound |
|---|---|---|
| Feedstock Source | Petrochemical-based octanol and octanoic acid [3]. | Renewable feedstocks (e.g., coconut or palm kernel oil) [4] [3]. |
| Sustainability Profile | Higher environmental footprint [3]. | Lower carbon footprint, biodegradable, aligns with green chemistry principles [4] [3]. |
| Market Driver | Cost-effectiveness, established supply chains. | Demand for natural, sustainable, and clean-label ingredients in cosmetics and personal care [4] [3]. |
| Regulatory Trends | Facing tighter regulations on petrochemical-derived ingredients [3]. | Benefits from certifications (e.g., COSMOS, ECOCERT) [3]. |
| Purity & Performance | Consistently high purity and performance [4]. | Comparable performance claimed; "natural" origin is a key marketing advantage [4] [3]. |
To obtain the experimental data you need, here is a proposed protocol for a head-to-head comparison. You can use this framework to design your own laboratory investigation.
Objective: To directly compare the purity, yield, and environmental impact of synthetic vs. bio-based this compound.
Methodology:
Sample Synthesis:
Data Collection and Analysis:
Octyl octanoate is regulated based on its use in different industries. The general frameworks for pharmaceutical and chemical regulation in 2025 are evolving, with several key trends that could impact the approval of excipients like this compound [1] [2]:
The table below summarizes the established and emerging uses of this compound across industries, which is key to understanding its regulatory pathway.
| Application Area | Function / Use | Reported Regulatory Status / Context |
|---|---|---|
| Cosmetics & Personal Care [3] [4] [5] | Emollient, skin conditioner, solvent. Imparts a non-greasy feel in creams and sunscreens [3] [4]. | Listed in the EU's CosIng database for cosmetic use [4]. |
| Food & Beverage [3] [6] | Flavoring agent, providing fruity and sweet notes [3] [6]. | Has GRAS (Generally Recognized as Safe) status for certain applications in the U.S. [4]. Must comply with food-grade certification requirements [3]. |
| Pharmaceuticals [3] [4] | Excipient/solubilizer in lipid-based drug delivery systems for poorly water-soluble APIs [3] [4]. | Used as a carrier in topical and transdermal drug excipients [3]. Its favorable safety profile makes it a candidate for pharmaceutical formulations [4]. |
| Industrial Lubricants [3] [4] | Base oil or co-solvent in high-performance, bio-based synthetic lubricants [3] [4]. | Valued for its high oxidative stability and potential biodegradability [3] [4]. |
For your comparison guide, including experimental data is crucial. The following validated protocol for synthesizing this compound using an enzymatic method can be cited as supporting evidence. This method is favored for its selectivity and milder conditions compared to chemical synthesis [7].
Key Experimental Details [7]:
The global octyl octanoate market is experiencing steady growth, propelled by its widespread applications. However, reported market sizes vary by source.
| Market Aspect | Details |
|---|---|
| Primary Growth Drivers | Demand from cosmetics & personal care (as an emollient), food & beverages (as a flavoring agent), and industrial lubricants [1] [2] [3]. |
| Key Restraint | Commercial availability of alternative esters (e.g., isopropyl myristate, butyl butyrate) [2] [3]. |
| Dominant Region | Asia-Pacific, accounting for the largest market share (over 41%) due to high production of flavors, fragrances, and personal care products [2] [3]. |
The competitive landscape is characterized by established players focusing on strategic investments, acquisitions, and innovations to strengthen their market positions [3].
For researchers, the enzymatic synthesis of this compound offers a greener alternative to traditional chemical methods. The following workflow details an optimized protocol using a lipase biocatalyst.
Optimized Experimental Workflow for this compound Synthesis [4]
The methodology above is based on research that screened various lipases and optimized reaction conditions using a central composite design (CCD). Here are the key experimental details:
This compound competes with other esters, but its unique property profile makes it preferable for specific applications.
| Application Area | Function of this compound | Supporting Data / Advantage |
|---|---|---|
| Cosmetics & Personal Care | Emollient / Skin conditioner | Imparts a non-greasy, smooth feel; improves the photostability of sunscreen agents like avobenzone [1] [3]. |
| Food & Beverage | Flavoring agent | Provides a mild, fruity aroma and taste; shown to improve the overall sensory profile of fruit-flavored drinks and juices [2] [3]. |
| Pharmaceuticals | Drug excipient / Flavor masker | Used in topical formulations; effective in reducing the bitter taste of drugs in syrups and chewable tablets [1] [3]. |
| Industrial | Synthetic lubricant | Valued for its thermal stability in high-performance applications, such as in aviation and automotive lubricants [1]. |
To deepen your comparative analysis, you could:
The table below summarizes experimental data on different lipase preparations used in the synthesis of octyl octanoate, which directly informs their potential hydrolytic activity [1].
| Lipase Origin | Immobilization Technique | Key Experimental Conditions | Reported Acylation Activity (μmol L⁻¹ min⁻¹) |
|---|---|---|---|
| Rhizopus arrhizus (Lipase bearing dead mycelia) | Not specified (used as is) | 35 °C, 150 RPM, 3% moisture level, in n-hexane [1]. | 147 |
| Aspergillus niger (Immobilized) | Physical adsorption on Celite-535 | Protein load: 5.6 mg/g support; Lipolytic activity: 212 IU/g [1]. | 2 |
| Aspergillus niger (Immobilized) | Physical adsorption on O-Propargyl dextrans | Protein load: 6.8 mg/g support; Lipolytic activity: 248 IU/g [1]. | 35 |
| Candida antarctica (Fraction B, Immobilized) | Commercial immobilization (Chirazyme L-2) | Ping-pong bi-bi mechanism in acetonitrile; Activity is water-concentration dependent [2]. | Kinetic parameters defined (see protocol) |
Here are the methodologies from the key studies for reference in designing your assays.
This protocol uses lipase from Rhizopus arrhizus and achieved a 70% acylation yield [1].
This study provides a detailed kinetic model for synthesis using immobilized Candida antarctica lipase B [2].
The following diagram illustrates the general workflow for the lipase-catalyzed synthesis and analysis of this compound, based on the cited protocols.
It is critical to understand the relationship between synthesis and hydrolysis for your research: